Home > Products > Screening Compounds P100880 > 2-{2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}-N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE
2-{2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}-N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE -

2-{2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}-N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE

Catalog Number: EVT-4513006
CAS Number:
Molecular Formula: C13H17F2N7OS
Molecular Weight: 357.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-one derivatives

Compound Description: These compounds are a novel series of 8-benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-one derivatives synthesized via a one-pot multicomponent synthesis. []

Relevance: These compounds share a similar scaffold to the target compound, including a pyrazole ring linked to a hydrazinecarbothioamide moiety through a methylene bridge. Additionally, both groups of compounds incorporate a thiazole ring as part of their core structures. The target compound, 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, also shares the hydrazinecarbothioamide-linked pyrazole ring structure. []

Compound Description: This research focuses on a N-hetorocyclic ligand, 5-[(1, 5-dimethyl-3-oxo-2-phenyl-2, 3-dihydro-1H-pyrazol-4-yl) diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile (L), and its transition metal complexes, which exhibit promising antimicrobial, antimycobacterial, and cytotoxic activities. []

Relevance: This compound features a diazenyl-linked pyrazole ring structure, similar to the hydrazinecarbothioamide linkage in the target compound 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide. The presence of diverse substituents on the pyrazole and pyridine rings highlights the potential for modifications in the design of related compounds with enhanced biological activity. []

Amorphous-state 4-(2-chloro-3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-(methanesulfonyl)benzoyl)-1,3-dimethyl-1H-pyrazol-5-yl-1,3-dimethyl-1H-pyrazol-4-formate

Compound Description: This compound represents a novel amorphous form of a pyrazole-containing herbicide. It demonstrates improved physicochemical properties and enhanced solubility compared to its crystalline counterpart, making it a promising candidate for agricultural applications. []

Relevance: This compound highlights the significance of exploring different physical forms of compounds containing pyrazole rings, such as the target compound, 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, to potentially identify derivatives with improved pharmacological properties. The incorporation of multiple pyrazole rings and various substituents emphasizes the versatility of this scaffold in designing new agrochemicals. []

Relevance: This series of compounds shares the pyrazole ring structure found in the target compound 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide. The presence of the amino group at position 5 of the pyrazole ring and variations in the substituents attached to the aminoacetamide moiety highlight the structure-activity relationship for this class of compounds. []

8-(1-Benzyl-1H-pyrazol-4-yl) xanthine derivatives

Compound Description: This research focuses on the development of 8-(C-4-pyrazolyl) xanthines as selective antagonists for the A(2B) adenosine receptor (AdoR), a potential therapeutic target for asthma. []

Relevance: The 8-(1-benzyl-1H-pyrazol-4-yl) xanthine derivatives and the target compound 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide share a common structural motif: a pyrazole ring substituted at the 4-position. The exploration of various substituents on the benzyl group and the xanthine core in these derivatives provides insights into the structure-activity relationships for A(2B) AdoR antagonism. This information could be relevant for exploring the potential of the target compound or its analogs as AdoR modulators. []

(1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

Compound Description: This series of compounds exhibited central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds also showed potential antipsychotic effects. []

Relevance: The (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones and the target compound 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide share a similar scaffold with a pyrazole ring at their core. Studying the structure-activity relationship of the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, particularly focusing on the substituents on the aryl and pyrazole rings, can provide valuable insights for designing new derivatives of the target compound with potentially improved pharmacological properties. []

(2E)-2-[(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide

Compound Description: The compound (2E)-2-[(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide features a pyrazole ring connected to a hydrazinecarbothioamide moiety via a methylidene bridge. The molecule adopts a trans configuration concerning the N=C bond and exhibits intramolecular C–H⋯O hydrogen bonding, resulting in an S(6) ring motif. []

Relevance: The compound (2E)-2-[(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide shares the crucial hydrazinecarbothioamide-linked pyrazole ring structure with the target compound, 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide. These structural similarities suggest potential commonalities in their chemical properties and reactivity. []

(2E)-2-{[3-Methyl-5-(2-naphthyloxy)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarbothioamide monohydrate

Compound Description: The compound (2E)-2-{[3-Methyl-5-(2-naphthyloxy)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarbothioamide monohydrate features a pyrazole ring substituted with a naphthyloxy group and linked to a hydrazinecarbothioamide moiety through a methylidene bridge. The molecule shows an intramolecular C–H⋯O hydrogen bond, forming an S(6) ring. []

Relevance: This compound shares structural similarities with the target compound 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, specifically the presence of the hydrazinecarbothioamide group linked to a substituted pyrazole ring. Investigating the structure-activity relationship of analogs with different substituents on the pyrazole ring, such as the naphthyloxy group in this compound, might offer valuable insights for modifying the target compound and influencing its biological properties. []

1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-1′′-methyl-2′,3′,5′,6′,7′,7a’-octahydro-1′H-dispiro[1-benzopyran-3,2′-pyrrolizine-3′,3′′-indoline]-2′′,4-dione

Compound Description: The title compound, featuring a complex spirocyclic structure incorporating a pyrazole ring, was investigated for its conformational preferences. The study revealed specific details about the ring conformations and the spatial arrangement of different molecular fragments. []

Relevance: Although this compound might not share a direct structural resemblance to 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, it highlights the significance of pyrazole rings as building blocks in complex molecular architectures. Understanding the conformational preferences and spatial arrangements of substituents around the pyrazole core can offer valuable insights for designing and optimizing the target compound and its analogs. []

(4-(3',5'-dimethyl-1H-pyrazol-1'-yl)-6-methyl-2-phenylpyrimidine)dichlorocopper(II)

Compound Description: This research focuses on a novel pyrazolylpyrimidine ligand (L) and its complex, CuLCl(2), which displays an interesting phenomenon of simultaneous crystallization into three differently colored polymorphs. The color variations are attributed to differences in π-π stacking interactions within the crystal structures. []

Relevance: While the compound (4-(3',5'-dimethyl-1H-pyrazol-1'-yl)-6-methyl-2-phenylpyrimidine)dichlorocopper(II) itself may not have direct structural similarities to the target compound 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, it emphasizes the importance of pyrazole-containing ligands in coordination chemistry. The study of different polymorphs and their properties, particularly related to color variations arising from π-π stacking, can be insightful for exploring potential applications of the target compound or its analogs in material science, beyond their biological activities. []

Compound Description: A new series of 4-substituted-phenyl-3-chloro-1-{5-[(3,5-dimethyl-1H-pyrazol-1- yl)methyl]-1,3,4-thiadiazol-2-yl}azetidin -2-one derivatives were synthesized and characterized, exhibiting promising antibacterial activity against various bacterial species. []

Relevance: These compounds share the pyrazole and thiadiazole ring structures with the target compound 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide. The variation in substituents at the 4-position of the phenyl ring in these derivatives provides insights into structure-activity relationships for their antibacterial activity and offers valuable information for designing new analogs of the target compound with potentially improved biological profiles. []

5-[(1H-Pyrazol-1-yl)carbonyl]-3-methylisoxazoles

Compound Description: This research focuses on the synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, particularly exploring the regioselectivity of the reaction leading to the formation of 1,3- and 1,5-isomers. Understanding the factors influencing this selectivity is crucial for synthesizing specific isomers with potentially different biological activities. []

Relevance: The 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles and the target compound 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide belong to the same class of heterocyclic compounds containing a pyrazole ring. The study's focus on synthesizing specific isomers of the 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles highlights the importance of regioselectivity in organic synthesis. This concept could be relevant for modifying the target compound, aiming to synthesize specific isomers that might exhibit different pharmacological profiles. []

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ol derivatives

Compound Description: These novel pyrazol-3-ol derivatives were synthesized using a one-pot, four-component domino reaction and showed potent antibacterial activity against various bacterial strains. []

Relevance: Although not directly similar in structure to 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, the presence of the pyrazole ring and the focus on antibacterial activity make this research relevant. Understanding the structure-activity relationship within this series could provide valuable insights for modifying the target compound to enhance its potential antimicrobial properties. []

(3-Acetyl-5-carboxylato-4-methyl-1H-pyrazol-1-ido-κ2 N 1,O 5)aqua[(pyridin-2-yl)methanamine-κ2 N,N′]copper(II)

Compound Description: This copper(II) complex, containing a pyrazole-based ligand, highlights the coordination chemistry of pyrazole derivatives and their potential applications in materials science and catalysis. []

Relevance: Although this copper complex does not share a direct structural similarity to the target compound 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, it emphasizes the versatility of pyrazole derivatives as ligands in coordination chemistry. This aspect could be relevant for exploring potential applications of the target compound or its analogs in material science, beyond their primary biological activities. []

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Compound Description: This research describes the synthesis and structural characterization of a novel triazole derivative containing a pyrazole ring. The study highlights the conformational preferences and intermolecular interactions, providing valuable information for understanding its solid-state packing and potential applications. []

Relevance: While the compound 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole might not share a direct structural similarity with 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, it demonstrates the incorporation of pyrazole rings into complex molecules with potential biological activities. Understanding the structure-activity relationship and conformational preferences of such compounds can offer valuable insights for designing and optimizing the target compound or its analogs for specific applications. []

1-(4-arylthiazol-2-yl)-1′-(aryl/heteroaryl)-3,3′-dimethyl-[4,5′-bi-1H-pyrazol]-5-ols

Compound Description: This research focuses on the synthesis and antimicrobial activity of a series of sixteen 1-(4-arylthiazol-2-yl)-1′-(aryl/heteroaryl)-3,3′-di­methyl-[4,5′-bi-1 H-pyrazol]-5-ols. These compounds exhibited promising antifungal activity against Aspergillus niger, with some compounds showing superior activity compared to the reference drug fluconazole. []

Relevance: These compounds, containing both pyrazole and thiazole rings, are structurally related to the target compound 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, which also incorporates these heterocycles. The presence of diverse aryl and heteroaryl substituents in these derivatives provides valuable insights into structure-activity relationships for antifungal activity and offers a basis for designing new analogs of the target compound with potentially enhanced antimicrobial profiles. []

Compound Description: This research involved synthesizing a series of N-((5-((6-oxido-6-(4 substituted phenoxy)-4,8-dihydro-1H-(1,3,2) dioxaphosphepino (5,6-c)pyrazol-1-yl) methyl)-1,3,4-thiadiazol-2-yl)carbamoyl) substituted benzene sulfonamides. These compounds, featuring both pyrazole and thiadiazole rings in their structure, were designed to explore their potential biological activities. []

Relevance: The N-((5-((6-OXIDO-6-(4 Substituted Phenoxy)-4,8-DIHYDRO-1H- (1,3,2) Dioxaphosphepino (5,6-C)Pyrazol-1-YL) Methyl)- 1,3,4-Thiadiazol-2-YL)Carbamoyl) Substituted Benzene Sulfonamides share the pyrazole and thiadiazole moieties with the target compound 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide. The study highlights the significance of incorporating these heterocycles in designing new molecules with potential biological applications. Investigating the structure-activity relationships within this series of sulfonamides, particularly the effects of various substituents on the phenoxy and benzene rings, could offer valuable insights for modifying the target compound and potentially enhancing its biological profile. []

catena-Poly[[[trans-diaquabis(pyridine-κN)cobalt(II)]-μ-(4-{N′-[1-(3-acetyl-4-methyl-1H-pyrazol-5-yl)ethylidene]hydrazino}benzoato-κ3 O:N,N′)-[bis(pyridine-κN)cobalt(III)]-μ-(4-{N′-[1-(3-acetyl-4-methyl-1H-pyrazol-5-yl)ethylidene]hydrazino}benzoato-κ3 N,N′:O)]perchlorate 3.66-hydrate]

Compound Description: This research involves a complex one-dimensional coordination polymer containing both Co(II) and Co(III) centers. The polymer incorporates a pyrazole-containing ligand, highlighting the use of pyrazole derivatives in coordination chemistry and material science. []

Relevance: This compound emphasizes the ability of pyrazole derivatives, like the target compound 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, to act as ligands in coordination polymers. Although not structurally similar to the target compound, it showcases the potential of incorporating metal centers into pyrazole-containing frameworks, which could lead to materials with interesting properties and applications in diverse fields such as catalysis, sensing, or electronics. []

Compound Description: This research focuses on the synthesis and characterization of 1-(5((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, a novel compound containing both pyrazole and oxadiazole rings, and evaluates its antimicrobial activity. []

Relevance: Although this compound's structure is not identical to 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, it highlights the significance of pyrazole-containing compounds in medicinal chemistry, especially for their potential antimicrobial properties. The presence of the trifluoromethyl group and the combination of pyrazole and oxadiazole rings offer insights into structure-activity relationships for antimicrobial activity, providing valuable information for designing new analogs of the target compound with potentially improved biological profiles. []

3-Methylisoxazole-5-carboxamides

Compound Description: This research investigates the one-pot synthesis of various 3-methylisoxazole-5-carboxamides from 3-methylisoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines. The study aims to develop an efficient and versatile synthetic approach for accessing a library of these compounds with potential biological activities. []

Relevance: While the 3-methylisoxazole-5-carboxamides may not exhibit a direct structural resemblance to 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, they represent a distinct class of heterocyclic compounds with diverse biological activities. This research underscores the importance of exploring various heterocyclic scaffolds, including those containing pyrazole rings, for discovering new compounds with potential therapeutic applications. []

1,3-disubstituted 8-(1-benzyl-1H-pyrazol-4-yl) xanthines

Compound Description: This study explores the synthesis and structure-activity relationships of 1,3-disubstituted 8-(1-benzyl-1H-pyrazol-4-yl) xanthines as potent and selective A2B adenosine receptor antagonists. The research investigates the impact of different substituents on the benzyl and xanthine moieties on binding affinity and selectivity. []

Relevance: The 1,3-disubstituted 8-(1-benzyl-1H-pyrazol-4-yl) xanthines and the target compound, 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, both feature a pyrazole ring as a central structural element. While their core structures differ, the exploration of substituent effects on the pyrazole ring in the xanthine derivatives offers valuable insights for potentially modifying the target compound. These modifications could be explored to modulate its interactions with biological targets and potentially enhance its activity or selectivity. []

Compound Description: This research focuses on synthesizing and characterizing a series of [CunXn]-based coordination polymers using bis(4-iodo-1H-pyrazol-1-yl)methane and its methyl-substituted derivative, bis(4-iodo-3, 5-dimethyl-1H-pyrazol-1-yl)methane, as bridging ligands. The study investigates the impact of different halides (X = Cl, Br, I, CN) on the structural diversity and luminescent properties of the resulting coordination polymers. []

Relevance: The use of pyrazole-based ligands in these coordination polymers highlights the versatility of pyrazole derivatives in building supramolecular structures. Although the specific ligands used in this study differ from 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, the research emphasizes the potential of incorporating pyrazole moieties into materials with tunable properties, such as luminescence, which could have applications in sensing or optoelectronic devices. []

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols

Compound Description: These compounds were explored as potential antipsychotic agents due to their behavioral profile in animal models, which resembled that of known antipsychotics, along with their lack of binding to dopamine receptors. Structural modifications, particularly concerning the substituents on the pyrazole and aryl rings, were investigated to optimize their activity and pharmacological properties. []

Relevance: Although structurally distinct from 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols highlight the potential of pyrazole-containing compounds in CNS disorders like psychosis. The research's focus on optimizing their activity through structural modifications, particularly on the pyrazole and aryl rings, provides valuable insights for exploring potential applications of the target compound or its analogs in similar therapeutic areas. []

(3Z)-3-{1-[(5-Phenyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one and (3Z)-3-{1-[(5-methyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one-6-(2-hydroxyethyl)

Compound Description: This study investigates the synthesis and structural characterization of two compounds, (3Z)-3-{1-[(5-Phenyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one and (3Z)-3-{1-[(5-methyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one-6-(2-hydroxyethyl), focusing on their hydrogen-bonding patterns in the solid state. The research highlights how subtle structural variations can significantly impact intermolecular interactions, influencing the compounds' physical properties and potential applications. []

Relevance: Although structurally different from the target compound, 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, the presence of the pyrazole ring and the emphasis on hydrogen bonding in these compounds emphasize the importance of considering non-covalent interactions when designing and optimizing molecules for specific applications. Understanding these interactions can be crucial for influencing the target compound's solubility, stability, and interactions with biological targets. []

Compound Description: This research explores the synthesis, characterization, and photophysical properties of a series of cationic iridium complexes featuring 5-phenyl-1H-1,2,4-triazole-based cyclometalating ligands. The study focuses on tuning the emission color of these complexes by varying the ancillary ligands, aiming to achieve blue-shifted emission for potential applications in organic light-emitting diodes (OLEDs). []

Relevance: This research demonstrates the incorporation of pyrazole-like heterocyclic rings into luminescent iridium complexes, showcasing their potential applications beyond traditional medicinal chemistry. While the specific ligands used in these complexes differ from 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, the study highlights the versatility of such heterocycles in material science. Further investigation could explore the potential of the target compound or its analogs as components in luminescent materials or OLEDs. []

Compound Description: This research describes the design, synthesis, and evaluation of a series of novel pyrazole acyl(thio)urea derivatives containing a biphenyl scaffold as potential succinate dehydrogenase inhibitors (SDHIs) for fungicidal applications. The study explores the structure-activity relationships by examining the effects of various substituents on the pyrazole and biphenyl rings on fungicidal activity. []

Relevance: The pyrazole acyl(thio)urea derivatives investigated in this study share the pyrazole ring system with the target compound, 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide. While the core structures and target enzymes differ, the research's focus on pyrazole-containing SDHIs highlights the potential of this heterocycle for developing new fungicides. The structure-activity relationships identified for the biphenyl-based derivatives could provide valuable insights for designing and optimizing the target compound or its analogs as potential SDHIs. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide

Compound Description: This research focuses on a novel aminopyrazole compound, 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24), as a selective inhibitor of cyclin-dependent kinase 5 (CDK5). The study demonstrates that this compound downregulates Mcl-1, an anti-apoptotic protein, and sensitizes pancreatic cancer cell lines to navitoclax, a Bcl-2 inhibitor. []

Relevance: Although not structurally identical to the target compound 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, the aminopyrazole analog 24 highlights the potential of pyrazole-containing molecules in cancer therapy. This compound's ability to inhibit CDK5 and modulate Mcl-1 levels, thereby enhancing the efficacy of Bcl-2 inhibitors, suggests a potential strategy for developing novel cancer therapeutics. The research emphasizes the importance of exploring pyrazole-based scaffolds for discovering new leads targeting various aspects of cancer cell survival and resistance. []

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This research describes the synthesis and structural characterization of N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide, a compound featuring a pyrazolo[3,4-b]pyridine core. The study investigates the compound's conformational preferences and intermolecular hydrogen-bonding interactions, providing valuable information for understanding its solid-state packing and potential applications. []

Relevance: While not structurally identical to the target compound 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide, this compound emphasizes the use of pyrazole-containing heterocycles in building diverse molecular scaffolds. The study's focus on structural characterization, including conformational analysis and hydrogen-bonding patterns, offers insights that could be relevant for understanding the structural properties and potential interactions of the target compound and its analogs. []

Properties

Product Name

2-{2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}-N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE

IUPAC Name

1-[[2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetyl]amino]-3-(1,3-dimethylpyrazol-4-yl)thiourea

Molecular Formula

C13H17F2N7OS

Molecular Weight

357.39 g/mol

InChI

InChI=1S/C13H17F2N7OS/c1-7-4-9(12(14)15)20-22(7)6-11(23)17-18-13(24)16-10-5-21(3)19-8(10)2/h4-5,12H,6H2,1-3H3,(H,17,23)(H2,16,18,24)

InChI Key

IBPIYNBVYJMRTM-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NNC(=S)NC2=CN(N=C2C)C)C(F)F

Canonical SMILES

CC1=CC(=NN1CC(=O)NNC(=S)NC2=CN(N=C2C)C)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.